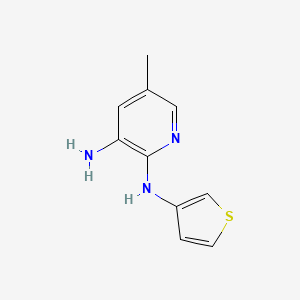![molecular formula C14H11N3O3S B7579538 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)
2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as IKK inhibitor VII, is a small molecule inhibitor that targets the IKK (inhibitor of nuclear factor kappa-B kinase) complex. The IKK complex is involved in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the regulation of inflammation, immunity, and cell survival. IKK inhibitor VII has been widely used in scientific research to investigate the role of the NF-κB pathway in various physiological and pathological processes.
作用機序
2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII targets the this compound complex, which consists of three subunits: this compoundα, this compoundβ, and this compoundγ. The this compound complex phosphorylates the inhibitor of kappa-B (IκB) proteins, which leads to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various genes involved in inflammation, immunity, and cell survival. This compound inhibitor VII blocks the activity of the this compound complex by binding to the ATP-binding site of this compoundβ and preventing its phosphorylation. This results in the inhibition of NF-κB activation and downstream gene transcription.
Biochemical and Physiological Effects:
This compound inhibitor VII has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibitor VII induces apoptosis (programmed cell death) and inhibits cell proliferation. In immune cells, this compound inhibitor VII reduces cytokine production and inhibits immune cell activation. In neuronal cells, this compound inhibitor VII protects against neurotoxicity and reduces inflammation. However, the effects of this compound inhibitor VII can vary depending on the cell type, the concentration of the inhibitor, and the duration of treatment.
実験室実験の利点と制限
One of the main advantages of using 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII in lab experiments is its specificity for the this compound complex. Unlike other inhibitors of the NF-κB pathway, such as proteasome inhibitors or histone deacetylase inhibitors, this compound inhibitor VII specifically targets the this compound complex and does not affect other cellular processes. This allows researchers to study the role of the NF-κB pathway in a more precise and controlled manner. However, one of the limitations of using this compound inhibitor VII is its relatively low potency and selectivity compared to other this compound inhibitors. This can lead to off-target effects and non-specific inhibition of other kinases.
将来の方向性
There are several future directions for the use of 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII in scientific research. One direction is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Another direction is the investigation of the role of the NF-κB pathway in various diseases and physiological processes, such as aging, metabolic disorders, and autoimmune diseases. Additionally, the combination of this compound inhibitor VII with other drugs or therapies may lead to synergistic effects and improved treatment outcomes. Overall, the use of this compound inhibitor VII in scientific research has provided valuable insights into the regulation of the NF-κB pathway and its role in health and disease.
合成法
The synthesis of 2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII has been described in several research articles. In general, the synthesis involves the condensation of 1H-indole-5-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then reacted with ethyl chloroacetate to form the desired product. The yield of the synthesis is typically around 50-60%.
科学的研究の応用
2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid inhibitor VII has been used in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound inhibitor VII has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the NF-κB pathway. In inflammation research, this compound inhibitor VII has been used to investigate the role of the NF-κB pathway in the regulation of cytokine production and immune cell activation. In neurodegenerative disease research, this compound inhibitor VII has been used to study the role of the NF-κB pathway in the pathogenesis of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(9-1-2-10-8(5-9)3-4-15-10)16-6-12-17-11(7-21-12)14(19)20/h1-5,7,15H,6H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXWIBRKZBXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCC3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)

![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)